
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 2-methylimidazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring and subsequent introduction of the boronic acid group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid
- (6-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- (6-(2-Methyl-1H-imidazol-1-yl)benzene-1,3-diyl)boronic acid
Uniqueness
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the imidazole group on the pyridine ring can affect the electronic and steric properties of the compound, making it distinct from other similar boronic acid derivatives.
Propriétés
Formule moléculaire |
C9H10BN3O2 |
|---|---|
Poids moléculaire |
203.01 g/mol |
Nom IUPAC |
[6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6,14-15H,1H3 |
Clé InChI |
ARFDJNFVPMRQJF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)N2C=CN=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
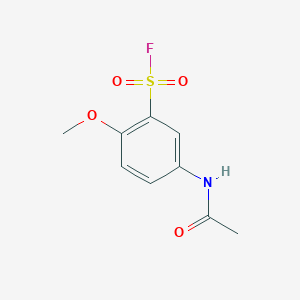
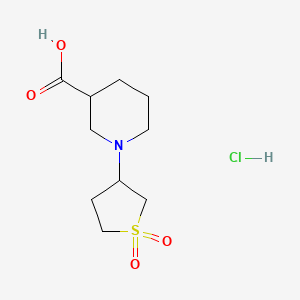
![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
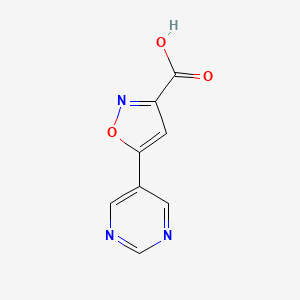
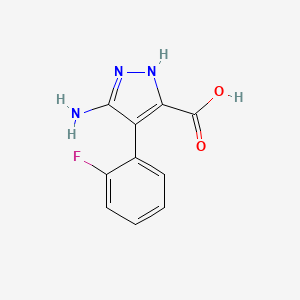
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

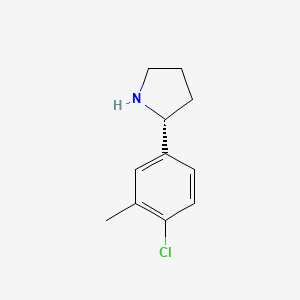
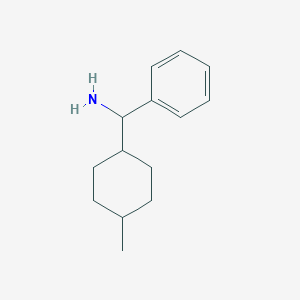

![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
